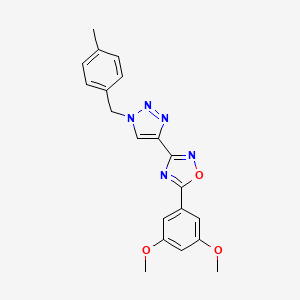

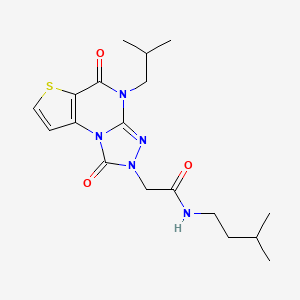

![molecular formula C7H10Cl2N4 B2739750 (1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride CAS No. 2169998-44-9](/img/structure/B2739750.png)

(1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

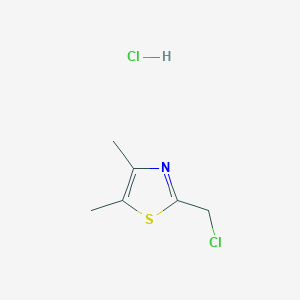

“(1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride” is a heterocyclic compound . It has a molecular weight of 221.09 . It is a solid substance stored at room temperature .

Synthesis Analysis

Pyrazolo[3,4-b]pyridines, the group of compounds to which this molecule belongs, have been synthesized using various methods . The synthetic strategies and approaches to these compounds have been reported extensively in the literature .Molecular Structure Analysis

The molecule belongs to the family of pyrazolopyridines, which are the possible fusions of a pyrazole and a pyridine ring . It can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Physical And Chemical Properties Analysis

The compound is a solid substance stored at room temperature . It has a molecular weight of 221.09 . The melting point and boiling point of the related compound 1H-Pyrazolo[3,4-b]pyridin-3-amine are 189-192°C and 315.3±25.0 °C respectively .Aplicaciones Científicas De Investigación

Synthesis and Structure

- A study by Dolzhenko et al. (2012) introduced a convenient synthon for heterocyclic chemistry, namely 1H-pyrazolo[3,4-b]pyridin-3-ylguanidine, which was successfully prepared by selective guanylation of 1H-pyrazolo[3,4-b]pyridin-3-amine. This synthesis pathway facilitated the creation of a series of dihydropyrido[2′,3′:3,4]pyrazolo[1,5-a][1,3,5]triazin-2-amines, demonstrating its utility in developing novel heterocyclic compounds Dolzhenko et al., Journal of Heterocyclic Chemistry, 2012.

Biomedical Applications

- Donaire-Arias et al. (2022) reviewed over 300,000 1H-pyrazolo[3,4-b]pyridines, highlighting their diversity, synthetic methods, and biomedical applications. This comprehensive review underscores the compound's significance in drug discovery and development, detailing the various substituents and synthetic strategies employed to explore its therapeutic potential Donaire-Arias et al., Molecules, 2022.

Chemical Structure Analysis

- Zhang et al. (2006) synthesized N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide and conducted a structural analysis, revealing insights into the molecular configurations and potential chemical interactions of similar compounds Zhang et al., Acta Crystallographica Section E-Structure Reports Online, 2006.

Advanced Synthesis Techniques

- Nikpassand et al. (2010) developed a three-component regioselective synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines under ultrasound irradiation, demonstrating an efficient method for generating these compounds in excellent yields and short reaction times. This technique highlights the advancements in synthesis methods that can be applied to the production of (1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine derivatives Nikpassand et al., Ultrasonics Sonochemistry, 2010.

Safety and Hazards

Propiedades

IUPAC Name |

2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4.2ClH/c8-4-6-5-2-1-3-9-7(5)11-10-6;;/h1-3H,4,8H2,(H,9,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNMOQLDBPOIRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2N=C1)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((4-(3-chlorophenyl)-5-(cyclopentylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2739673.png)

![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2739674.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2739676.png)

![methyl 2-((Z)-6-methoxy-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739689.png)